Dexverapamil

Overview

Description

Mechanism of Action

Target of Action

Dexverapamil, also known as R-verapamil, is an enantiomer of verapamil . Its primary target is P-glycoprotein 1 , a protein that plays a crucial role in determining the response against medications, including cancer therapeutics . P-glycoprotein 1 acts as an ATP-dependent pump that pumps out small molecules from cells .

Mode of Action

This compound acts as an inhibitor of P-glycoprotein 1 . By inhibiting this protein, this compound can potentially alter the efflux of certain drugs from cells, thereby affecting their pharmacokinetics and pharmacodynamics . This interaction with its target can lead to changes in the cellular concentration of certain drugs, potentially influencing their efficacy and toxicity .

Biochemical Pathways

It is known that p-glycoprotein 1, the primary target of this compound, is involved in drug efflux, a key component of the pharmacokinetic profile of many drugs . Therefore, inhibition of P-glycoprotein 1 by this compound could potentially affect various biochemical pathways related to drug metabolism and excretion .

Pharmacokinetics

It is known that this compound can interact with various drugs, potentially affecting their serum concentrations . For instance, the serum concentration of this compound can be increased when it is combined with Abametapir . These interactions could potentially impact the bioavailability of this compound and other drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of P-glycoprotein 1, which can alter the cellular concentration of certain drugs . This can potentially influence the efficacy and toxicity of these drugs . For instance, this compound has been shown to have a modest activity in reversing chemoresistance in cancer patients .

Action Environment

The action, efficacy, and stability of this compound can potentially be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of this compound, as it can interact with various drugs . Additionally, factors such as the patient’s health status, genetic factors, and lifestyle can potentially influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Dexverapamil plays a significant role in biochemical reactions by inhibiting the P-glycoprotein (MDR-1, EC 3.6.3.44). This inhibition can potentially increase the effectiveness of a wide range of antineoplastic drugs that are inactivated by MDR-1 mechanisms . This compound interacts with various enzymes and proteins, including P-glycoprotein, and inhibits its function, thereby preventing the efflux of drugs from cells and increasing their intracellular concentration .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of type 1 diabetes, verapamil (a related compound) has been found to regulate the thioredoxin system and promote an anti-oxidative, anti-apoptotic, and immunomodulatory gene expression profile in human islets . This compound’s inhibition of P-glycoprotein can also lead to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily by inhibiting the P-glycoprotein efflux pump. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects . This compound also interacts with other biomolecules, such as enzymes involved in drug metabolism, which can further influence its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the maximum tolerated dose of this compound is 900 mg/m²/day, with median plasma concentrations of this compound and its metabolite nor-dexverapamil being 1.2 and 1.4 μM, respectively . Over time, the expression of MDR-1 can increase, which may influence the effectiveness of this compound in inhibiting drug efflux . Long-term studies are needed to fully understand the stability, degradation, and long-term effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in studies involving EPOCH-refractory lymphomas, this compound was administered at escalating doses from 240 to 1200 mg/m² per day . The maximum tolerated dose was found to be 900 mg/m²/day, with higher doses potentially leading to toxic or adverse effects . The effectiveness of this compound in reversing multidrug resistance was observed at these dosages, highlighting its potential therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, including N-demethylation by the enzyme CYP3A4. This metabolic pathway produces R- and S-norverapamil, which have plasma concentrations that are barely detectable following intravenous administration but can be equal to or exceed those of the parent drug enantiomers . The metabolism of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters such as P-glycoprotein. This transporter plays a crucial role in limiting the cellular uptake and distribution of this compound, thereby influencing its bioavailability and therapeutic effects . The inhibition of P-glycoprotein by this compound can enhance the intracellular accumulation of chemotherapeutic drugs, improving their efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various cellular components. This compound can localize to specific compartments or organelles within the cell, depending on the presence of targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.

Preparation Methods

Dexverapamil can be synthesized through various synthetic routes. One common method involves the resolution of racemic verapamil into its enantiomers. The reaction conditions typically involve the use of chiral resolving agents and chromatographic techniques to separate the ®-enantiomer from the (S)-enantiomer . Industrial production methods may involve large-scale resolution processes and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Dexverapamil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down this compound into its constituent parts.

Scientific Research Applications

Dexverapamil has a wide range of scientific research applications, including:

Chemistry: this compound is used as a chiral resolving agent in various chemical reactions and processes.

Biology: In biological research, this compound is used to study the mechanisms of multidrug resistance in cancer cells.

Medicine: this compound is investigated for its potential to enhance the efficacy of cancer chemotherapy by reversing multidrug resistance.

Comparison with Similar Compounds

Dexverapamil is unique compared to other similar compounds due to its specific enantiomeric form and its ability to modulate multidrug resistance. Similar compounds include:

Verapamil: The racemic mixture of ®- and (S)-verapamil, used primarily as a calcium channel blocker for cardiovascular conditions.

Norverapamil: A metabolite of verapamil with similar pharmacological properties.

Diltiazem: Another calcium channel blocker with similar cardiovascular effects but different chemical structure.

This compound’s uniqueness lies in its specific action on the P-glycoprotein efflux pump and its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment .

Biological Activity

Dexverapamil, a stereoisomer of verapamil, is primarily recognized for its role as a modulator of multidrug resistance (MDR) in cancer therapy. This compound has garnered attention due to its potential to inhibit P-glycoprotein (Pgp), a key player in the efflux of chemotherapeutic agents from cancer cells, thereby enhancing the efficacy of various anticancer drugs. This article delves into the biological activity of this compound, presenting clinical trial data, mechanisms of action, and case studies that illustrate its therapeutic potential.

This compound functions as a Pgp inhibitor, which is crucial in overcoming drug resistance in cancers. Pgp overexpression is associated with reduced intracellular concentrations of chemotherapeutic agents, leading to treatment failure. By inhibiting Pgp, this compound increases the accumulation of these drugs within cancer cells, potentially restoring their cytotoxic effects.

1. This compound in Lymphomas

A controlled trial investigated the efficacy of this compound in patients with relapsed Hodgkin's and non-Hodgkin's lymphomas who were refractory to standard chemotherapy regimens (EPOCH). The study involved 154 patients, with a median age of 44 years. Key findings included:

- Response Rates : Among 41 non-Hodgkin lymphoma patients treated with this compound and EPOCH, there were three complete responses (CRs) and two partial responses (PRs), yielding a response rate of approximately 12% .

- Mdr-1 Expression : Serial biopsies indicated that mdr-1 levels increased significantly upon treatment, suggesting a correlation between mdr-1 expression and response to this compound .

- Toxicity Profile : The combination was well tolerated but resulted in increased hematologic toxicity compared to EPOCH alone .

2. This compound with Vinblastine

In another study involving advanced renal cell carcinoma (RCC), this compound was combined with vinblastine after resistance was established. The trial included 23 patients and revealed:

- Tolerability : The treatment was associated with mild toxicities such as hypotension and bradycardia, but no severe adverse effects were reported .

- Response Rates : Although no complete or partial responses were observed in RCC patients, the study highlighted this compound's potential for further exploration as an MDR reversal agent due to its favorable toxicity profile compared to racemic verapamil .

Case Study Overview

Several case studies have been documented to assess the clinical impact of this compound on drug-resistant cancers:

Detailed Findings

In a phase II study involving anthracycline-resistant tumors, this compound demonstrated modest activity with two partial responses noted among patients who had previously shown disease progression on anthracyclines. This suggests that while this compound may not be universally effective across all cancer types, it holds promise in specific contexts where Pgp-mediated resistance is a significant barrier to treatment efficacy .

Properties

IUPAC Name |

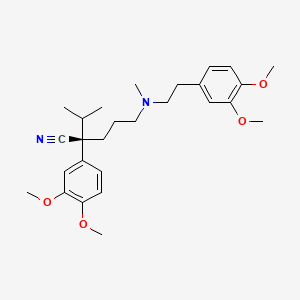

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNSNPWRIOYBX-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009404 | |

| Record name | Dexverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38321-02-7 | |

| Record name | (R)-Verapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38321-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexverapamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038321027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexverapamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXVERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR5PYD126V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.